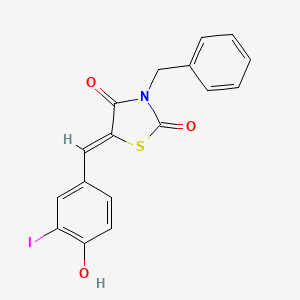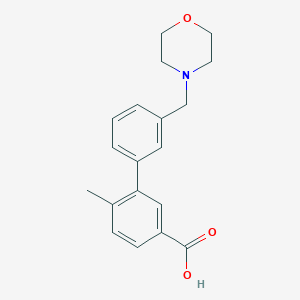
3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as BHIT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. This compound has been found to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B polymerase. This compound has also been found to inhibit the replication of the dengue virus by inhibiting the activity of the NS5 RNA-dependent RNA polymerase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the expression of various proteins involved in cell proliferation and angiogenesis, including VEGF and MMP-2. This compound has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B polymerase. This compound has also been found to inhibit the replication of the dengue virus by inhibiting the activity of the NS5 RNA-dependent RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. This compound has been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for 3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione research. One direction is to further investigate its anticancer properties and determine its potential as a cancer treatment. Another direction is to investigate its antiviral properties and determine its potential as a treatment for viral infections. Additionally, more research is needed to determine its safety and efficacy in animal models and humans. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
In conclusion, this compound is a thiazolidinedione derivative that has shown promising results in scientific research. It has been found to have anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action is not fully understood. More research is needed to determine its safety and efficacy in animal models and humans, and to develop more efficient and cost-effective methods for synthesizing this compound.
Applications De Recherche Scientifique
3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the dengue virus. This compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO3S/c18-13-8-12(6-7-14(13)20)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHWRFJBDWZQEA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3952496.png)
![5-[2-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3952501.png)
![2,4-dichloro-6-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B3952509.png)
![2-methyl-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3952511.png)

![3-methyl-2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B3952528.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3952538.png)
![3-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3952553.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3952559.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952575.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methylbutanamide](/img/structure/B3952576.png)


![N-[3-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3952590.png)